molecular formula C23H26ClN3O6 B12409184 Topotecan hydrochloride hydrate

Topotecan hydrochloride hydrate

Cat. No.: B12409184
M. Wt: 475.9 g/mol
InChI Key: XVYBIGDRQOMVJX-IFUPQEAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Topotecan hydrochloride hydrate is synthesized from camptothecin through a series of chemical reactions. The process involves the modification of camptothecin’s structure to enhance its solubility and therapeutic efficacy. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS) for purification and quality control . The process ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Topotecan hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various derivatives of topotecan with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

Topotecan hydrochloride hydrate stands out for its improved pharmacokinetic properties and therapeutic efficacy, making it a valuable addition to the arsenal of chemotherapeutic agents.

Properties

Molecular Formula

C23H26ClN3O6

Molecular Weight

475.9 g/mol

IUPAC Name

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrate;hydrochloride

InChI

InChI=1S/C23H23N3O5.ClH.H2O/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;;/h5-8,27,30H,4,9-11H2,1-3H3;1H;1H2/t23-;;/m0../s1

InChI Key

XVYBIGDRQOMVJX-IFUPQEAVSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.O.Cl

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.O.Cl

Origin of Product

United States

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